molecular formula C18H22N4O3 B14962016 Methyl 3-(dimethylamino)-2-(4-((dimethylamino)methylene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylate

Methyl 3-(dimethylamino)-2-(4-((dimethylamino)methylene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylate

Cat. No.: B14962016
M. Wt: 342.4 g/mol
InChI Key: LZFSEKQTFSZXIA-GFCQZRJLSA-N
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Description

Methyl 3-(dimethylamino)-2-(4-((dimethylamino)methylene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dimethylamino)-2-(4-((dimethylamino)methylene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Mechanism of Action

The mechanism of action of Methyl 3-(dimethylamino)-2-(4-((dimethylamino)methylene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, which can modulate biological pathways and processes . The exact molecular targets and pathways are still under investigation, but its role as a catalyst and reagent in chemical reactions is well-documented .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(dimethylamino)-2-(4-((dimethylamino)methylene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylate is unique due to its complex structure, which includes multiple functional groups that allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of scientific research and industrial applications .

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

methyl (Z)-3-(dimethylamino)-2-[(4Z)-4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]prop-2-enoate

InChI

InChI=1S/C18H22N4O3/c1-20(2)11-14-16(15(12-21(3)4)18(24)25-5)19-22(17(14)23)13-9-7-6-8-10-13/h6-12H,1-5H3/b14-11-,15-12-

InChI Key

LZFSEKQTFSZXIA-GFCQZRJLSA-N

Isomeric SMILES

CN(C)/C=C\1/C(=NN(C1=O)C2=CC=CC=C2)/C(=C/N(C)C)/C(=O)OC

Canonical SMILES

CN(C)C=C1C(=NN(C1=O)C2=CC=CC=C2)C(=CN(C)C)C(=O)OC

Origin of Product

United States

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